3-Mercaptohexyl acetate is a sulfur-containing organic compound with the molecular formula and a molecular weight of 176.27 g/mol. It is classified as a mercapto ester, specifically an acetate, which is known for its distinctive aroma and potential applications in various fields, particularly in the food and beverage industry. This compound has been identified in several food products, notably in wines and fruits, contributing to their flavor profiles.
3-Mercaptohexyl acetate is derived from the reaction of hexanethiol and acetic acid. It falls under the category of volatile thiols, which are known for their strong odors and are often used in flavoring agents. The compound is registered with the Chemical Abstracts Service under the number 136954-20-6, and it can be found in various databases such as PubChem and ChEBI.
The synthesis of 3-Mercaptohexyl acetate can be achieved through several methods, primarily involving the reaction of hexanethiol with acetic anhydride or acetic acid.
Research indicates that combinatorial chemistry techniques can also be utilized to synthesize various mercapto esters, including 3-mercaptohexyl acetate, allowing for rapid generation of diverse compounds with varying functional groups .
The molecular structure of 3-Mercaptohexyl acetate consists of a hexyl chain attached to a thiol group (–SH) and an acetate group (–OCOCH₃). The structural formula can be represented as follows:
3-Mercaptohexyl acetate can undergo various chemical reactions typical of esters and thiols:
The determination of this compound in complex matrices such as wine has been facilitated by advanced analytical techniques like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry .
3-Mercaptohexyl acetate has several significant applications:
3-Mercaptohexyl acetate (3MHA) is synthesized by Saccharomyces cerevisiae through a two-step enzymatic process during alcoholic fermentation. The primary pathway involves the β-lyase-mediated cleavage of cysteinylated precursors—notably S-3-(hexan-1-ol)-L-cysteine (Cys-3MH)—present in grape musts, releasing the volatile thiol 3-mercaptohexanol (3MH). This reaction is catalyzed by carbon-sulfur lyases, primarily Irc7p and Str3p. IRC7 encodes a key β-lyase enzyme, and its allelic variants significantly influence 3MH yields; strains carrying the full-length IRC7 allele exhibit up to 5-fold higher activity than truncated variants [2] [6]. Following liberation, 3MH is acetylated by alcohol acetyltransferases (AATases), particularly Atf1p, which transfers an acetyl group from acetyl-CoA to 3MH, forming 3MHA [4] [5]. Nitrogen metabolism regulates this pathway: Low yeast assimilable nitrogen (YAN) upregulates IRC7 expression, enhancing precursor cleavage, while high nitrogen represses it [3] [6].
Table 1: Key Enzymes in 3MHA Biosynthesis in Saccharomyces cerevisiae
Enzyme | Gene | Function | Impact on 3MHA |
---|---|---|---|
β-lyase | IRC7 | Cleaves cysteinylated precursors to release 3MH | Full-length allele increases 3MH release 5-fold |
β-lyase | STR3 | Backup cleavage activity for Cys-3MH | Moderate contribution to 3MH pool |
Alcohol acetyltransferase | ATF1 | Acetylates 3MH to 3MHA | Major driver of 3MHA formation |
Esterase | IAH1 | Hydrolyzes 3MHA back to 3MH | Reduces net 3MHA accumulation |
Wine yeast strains are commercially selected for enhanced 3MHA production. For example, SafŒno™ SH 12 expresses elevated β-lyase and AATase activities, yielding 30–50% higher 3MHA than standard strains. It also minimizes 3MHA hydrolysis by esterases, preserving passion fruit aromas [5].
3MHA originates from non-volatile, sulfur-bound precursors in grapes. Two primary precursor classes exist:
Recent research identified (E)-2-hexenal and (E)-2-hexen-1-ol as novel 3MH/MHA precursors. These C6 compounds, formed from linolenic acid oxidation during grape crushing, are rapidly metabolized by yeast within hours of inoculation. In the presence of H₂S (generated during fermentation), they undergo Michael addition to form 3MH. Supplementing must with H₂S or acetaldehyde (which accelerates (E)-2-hexen-1-ol oxidation) boosts 3MH yields by 200–300%, indicating immense untapped precursor potential [9].
Table 2: Primary Precursors of 3MH and 3MHA in Grape Musts
Precursor | Grape Sources | Release Mechanism | Contribution to 3MH/3MHA Pool |
---|---|---|---|
Cys-3MH | Sauvignon Blanc, Colombard, Gros Manseng | Direct β-lyase cleavage | 50–60% |
Glut-3MH | Most Vitis vinifera varieties | Enzymatic conversion to Cys-3MH | 30–40% |
(E)-2-hexenal | Crushed grapes (lipid oxidation) | H₂S-dependent addition | Highly variable (up to 300% increase) |
(E)-2-hexen-1-ol | Enzymatic reduction of (E)-2-hexenal | H₂S-dependent addition | Co-metabolized with aldehydes |
Biotransformation of 3MH to 3MHA is strain-dependent and influenced by microbial ecology:
Table 3: Microbial Contributions to 3MHA Production
Microorganism | Role in 3MHA Pathway | Impact on Final 3MHA |
---|---|---|
Hanseniaspora uvarum | Hydrolyzes Glut-3MH to Cys-3MH; low β-lyase | Variable (may deplete precursors) |
Metschnikowia pulcherrima | Generates C6 aldehydes; moderate β-glucosidase | Increases 3MH precursors by 15–20% |
Wild S. cerevisiae | High ATF1 activity; low esterase | Up to 35% higher 3MHA than commercial strains |
Commercial wine yeasts (e.g., SafŒno™ SH 12) | Optimized β-lyase (IRC7) and ATF1 expression | 30–50% higher 3MHA; balanced 3MH/3MHA ratio |
The kinetics of 3MHA formation are nonlinear and influenced by:
Mathematical models integrate these factors:$$[3MHA]t = k{ac} \cdot [3MH]0 \cdot e^{-kd t} \cdot (1 - e^{-ka YAN^{-1} t})$$Where $k{ac}$ = acetylation rate constant, $kd$ = degradation constant, and $ka$ = nutrient inhibition coefficient. Such models predict optimal YAN (0.7–0.9 g/L) and timing for DAP additions to maximize 3MHA [2] [6].
Table 4: Key Parameters Influencing 3MHA Kinetics in Fermentation
Parameter | Optimal Range | Effect on 3MHA | Mechanism |
---|---|---|---|
Yeast assimilable nitrogen (YAN) | 0.7–0.9 g/L ratio to sugar | 20–40% increase with balanced supply | Prevents IRC7 repression; supplies acetyl-CoA |
Fermentation temperature | 18–22°C | Maximizes acetylation and stability | Enhances ATF1 activity; minimizes ester hydrolysis |
Oxygen exposure | <0.5 mg/L at inoculation | Up to 30% higher 3MH from C6 precursors | Boosts H₂S for (E)-2-hexenal conversion |
Timing of precursor availability | Early fermentation (0–48 h) | 2-fold higher conversion efficiency | Matches yeast β-lyase activity peaks |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3